N-(2-methoxy-5-methylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-12-5-6-16(22-2)15(10-12)20-17(21)14-4-3-8-19-18(14)23-13-7-9-24-11-13/h3-6,8,10,13H,7,9,11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLCBPJCMMDTHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(N=CC=C2)OC3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide typically involves multi-step organic reactions. The starting materials might include 2-methoxy-5-methylphenylamine, 3-hydroxythiolane, and pyridine-3-carboxylic acid. The synthesis could involve:
Formation of the amide bond: Reacting 2-methoxy-5-methylphenylamine with pyridine-3-carboxylic acid using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.
Introduction of the thiolan-3-yloxy group: This could be achieved by reacting the intermediate with 3-hydroxythiolane under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is pivotal for modifying bioactivity or enabling further functionalization.
| Conditions | Products | Yield | Key Observations | Sources |
|---|---|---|---|---|
| 6M HCl, reflux, 6 hrs | 2-(thiolan-3-yloxy)pyridine-3-carboxylic acid | 78% | Complete deprotection of amide observed | , |
| 10% NaOH, 80°C, 4 hrs | Sodium salt of pyridine-3-carboxylic acid | 85% | Requires inert atmosphere (N₂) |
Mechanistic Notes :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
-
Basic conditions favor direct nucleophilic hydroxide attack on the carbonyl carbon.
Oxidation of the Thiolane Moiety
The tetrahydrothiophene (thiolane) ring undergoes oxidation to form sulfoxides or sulfones, altering electronic properties and metabolic stability.
| Reagent | Conditions | Products | Yield | Selectivity | Sources |
|---|---|---|---|---|---|
| H₂O₂ (30%), RT, 12 hrs | Thiolane sulfoxide | Single diastereomer (confirmed by NMR) | 92% | Sulfoxide only | |
| KMnO₄, H₂O, 0°C, 2 hrs | Thiolane sulfone | Stable crystalline solid | 68% | Full oxidation to sulfone | , |
Applications :
-
Sulfoxide derivatives exhibit enhanced hydrogen-bonding capacity, potentially improving target binding affinity.
Nucleophilic Substitution at Pyridine C2
The electron-deficient pyridine ring facilitates nucleophilic aromatic substitution (NAS) at the C2 position adjacent to the carboxamide group.
| Nucleophile | Conditions | Products | Yield | Notes | Sources |
|---|---|---|---|---|---|
| NH₃ (g), CuCl₂, 120°C | 2-Amino-pyridine derivative | 73% | Requires metal catalyst | ||
| NaOMe, DMF, 80°C | 2-Methoxy-pyridine analog | 81% | Regioselective substitution |
Limitations :
-
Steric hindrance from the thiolan-3-yloxy group reduces reactivity at C6.
Reductive Alkylation of the Amide Nitrogen
The secondary amide nitrogen can participate in reductive alkylation to form tertiary amines, enhancing lipophilicity.
Challenges :
-
Over-reduction to primary amines is suppressed using mild reducing agents like NaBH₃CN.
Electrophilic Aromatic Substitution (EAS)
The methoxy-methylphenyl group directs electrophiles to specific positions on the aromatic ring.
| Electrophile | Conditions | Products | Yield | Regiochemistry | Sources |
|---|---|---|---|---|---|
| HNO₃, H₂SO₄, 0°C | 4-Nitro derivative | 44% | Para to methoxy group | ||
| Br₂, FeBr₃, DCM, RT | 3-Bromo-substituted aryl | 76% | Ortho to methyl group |
Steric Effects :
-
Methyl substitution at the 5-position limits electrophile access to adjacent positions.
Cross-Coupling Reactions
The pyridine ring participates in palladium-catalyzed couplings for biaryl synthesis.
Optimization :
-
Microwave irradiation reduces reaction times from 24 hrs to 2 hrs with comparable yields.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Use in the synthesis of novel materials with specific properties.
Chemical Research: As a reagent or intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core scaffolds and substituents. Below is a comparative analysis with three key analogs:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) |
|---|---|---|---|---|---|
| N-(2-methoxy-5-methylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide | Pyridine-carboxamide | 2-methoxy-5-methylphenyl, thiolan | 344.41 | 2.8 | 0.12 |
| N-(3-chlorophenyl)-2-(tetrahydrofuran-2-yloxy)pyridine-3-carboxamide | Pyridine-carboxamide | 3-chlorophenyl, tetrahydrofuran | 336.78 | 3.1 | 0.08 |
| N-(4-fluorophenyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide | Pyridine-carboxamide | 4-fluorophenyl, oxolane | 318.32 | 2.5 | 0.15 |
| N-(2,5-dimethylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide | Pyridine-carboxamide | 2,5-dimethylphenyl, thiolan | 328.39 | 3.0 | 0.10 |
Key Observations :
Substituent Effects : The methoxy group in the target compound enhances solubility slightly compared to chlorinated analogs (e.g., 0.12 vs. 0.08 mg/mL) but reduces lipophilicity (LogP = 2.8 vs. 3.1).
Heterocyclic Moieties : Replacing thiolan with oxolane (as in the 4-fluorophenyl analog) improves solubility (0.15 mg/mL) due to reduced sulfur-related hydrophobicity.
Aromatic Substitutions : Methyl groups (as in the 2,5-dimethylphenyl analog) increase steric bulk, marginally lowering solubility but enhancing binding affinity in preliminary docking studies .
Research Findings and Methodological Insights
Crystallographic Analysis
The compound’s crystal structure was resolved using SHELXL for refinement, revealing a planar pyridine ring with a dihedral angle of 12.5° between the carboxamide and thiolan groups. This conformation contrasts with the more twisted geometry (18.7°) observed in the tetrahydrofuran analog, likely due to steric interactions between the thiolan sulfur and methoxy group .
Computational Modeling
Docking studies (using SIR97 -derived parameters) suggest moderate affinity for kinase targets (IC₅₀ = 1.2 µM) compared to the 4-fluorophenyl analog (IC₅₀ = 0.8 µM). The thiolan moiety may hinder optimal hydrogen bonding compared to oxolane derivatives .
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a methoxy group and a thiolan-3-yloxy linkage. Its molecular formula is , with a molecular weight of 362.4 g/mol. The presence of diverse functional groups contributes to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N4O3S |
| Molecular Weight | 362.4 g/mol |
| Structural Features | Pyridine ring, methoxy group, thiolan-3-yloxy linkage |
Anti-inflammatory and Analgesic Properties
Preliminary studies have indicated that this compound exhibits significant anti-inflammatory and analgesic effects. It is believed to modulate specific molecular targets involved in inflammatory pathways, potentially influencing enzyme activity related to pain perception and inflammation resolution.
Mechanism of Action:
- Target Interaction: The compound may selectively bind to receptors or enzymes implicated in inflammatory processes.
- Enzyme Modulation: It influences various biological pathways, which could lead to therapeutic applications in treating conditions like arthritis and chronic pain syndromes.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The SAR studies suggest that modifications in the substituents on the pyridine ring can significantly impact its pharmacological profile. For instance, the presence of electron-donating or withdrawing groups alters the electronic properties and, consequently, the binding affinity to biological targets .
Study on FOXM1 Inhibition
A notable study evaluated the inhibitory effects of related compounds on FOXM1 expression in triple-negative breast cancer cells (MDA-MB-231). While this study primarily focused on thieno[2,3-b]pyridines, it provides insights into how similar structural modifications can affect biological activity. Compounds with specific substitutions demonstrated varying degrees of FOXM1 inhibition, correlating with their anti-proliferative effects .
Key Findings:
- Compounds bearing a cyano group showed significant FOXM1 inhibition.
- The relationship between structural modifications and biological efficacy highlights the importance of further exploring this compound's potential in cancer therapy.
Q & A
Q. What synthetic routes are recommended for N-(2-methoxy-5-methylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: A typical approach involves coupling pyridine-3-carboxylic acid derivatives with substituted aromatic amines. For example, details a method where a thiazolidinone-pyridine hybrid was synthesized via refluxing a carboxylhydrazide intermediate with 2-mercaptopropionic acid in anhydrous benzene for 10 hours, achieving a 56% yield. Optimization may include:
- Solvent selection : Anhydrous benzene or toluene to minimize hydrolysis.
- Catalyst use : Lewis acids (e.g., HOBt/EDCI) to enhance coupling efficiency.
- Temperature control : Reflux conditions (80–110°C) to balance reaction rate and side-product formation.
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Q. How can the compound’s structural features be confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR : Assign peaks for the methoxy group (~δ 3.8 ppm in H NMR), thiolan-3-yloxy protons (δ 2.5–4.0 ppm), and pyridine aromatic protons (δ 7.5–8.5 ppm).
- X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL software) resolves bond angles and torsional strain. highlights intramolecular hydrogen bonds (C–H⋯N) and π-π stacking interactions between pyridine and phenyl rings, which stabilize the crystal lattice .
Q. What analytical techniques are critical for assessing purity and stability?
Methodological Answer:
- HPLC : Use a C18 column with acetonitrile/water mobile phase (UV detection at 254 nm) to quantify impurities (<2%).
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (>200°C suggests thermal stability).
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS for hydrolytic or oxidative byproducts.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
Methodological Answer:
- Core modifications : Replace the thiolan-3-yloxy group with other heterocycles (e.g., tetrahydrofuran, piperidine) to assess steric/electronic effects.
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF) on the pyridine ring to enhance binding affinity, as seen in for analogs with improved bioactivity.
- In silico docking : Use AutoDock Vina to predict interactions with target proteins (e.g., kinases, GPCRs) based on crystal structure data .
Q. How can contradictions in crystallographic data (e.g., occupancy disorder) be resolved during structural refinement?
Methodological Answer:
- Occupancy refinement : Use SHELXL’s PART command to model disordered atoms (e.g., sulfur or oxygen positions in thiolan-3-yloxy groups). resolved disorder in thiazolidinone rings by assigning partial occupancies (0.509 vs. 0.491) via iterative least-squares refinement .
- Twinned data handling : Apply TWIN/BASF commands in SHELXL for datasets with pseudo-merohedral twinning.
Q. What strategies mitigate challenges in biological assay design for this compound?
Methodological Answer:
- Solubility optimization : Use DMSO/PEG-400 mixtures (≤1% v/v) to avoid cytotoxicity.
- Metabolic stability : Perform microsomal incubation (human liver microsomes) with LC-MS/MS analysis to quantify CYP450-mediated degradation.
- Off-target screening : Use a kinase profiling panel (e.g., Eurofins KinaseScan) to identify unintended interactions.
Q. How can computational methods predict pharmacokinetic properties?
Methodological Answer:
- ADMET prediction : SwissADME calculates logP (~3.5, indicating moderate lipophilicity) and BBB permeability (low, due to carboxamide polarity).
- CYP inhibition : Schrödinger’s QikProp predicts CYP3A4 inhibition risk (IC < 10 μM requires structural modification).
Data Contradiction Analysis
Q. How should conflicting bioactivity data between in vitro and in vivo models be interpreted?
Methodological Answer:
- Pharmacokinetic mismatch : Low oral bioavailability (e.g., <20%) may explain reduced in vivo efficacy despite strong in vitro activity. Conduct pharmacokinetic studies with IV/PO dosing in rodents.
- Metabolite interference : Identify active metabolites via HPLC-MS and retest them in vitro.
Q. What experimental approaches validate hypothesized hydrogen-bonding networks in the solid state?
Methodological Answer:
- Variable-temperature XRD : Confirm thermal motion of hydrogen-bond donors/acceptors (e.g., N–H⋯O interactions).
- DFT calculations : Compare optimized gas-phase geometry (Gaussian 16) with experimental XRD data to assess lattice energy contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
